6-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid
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Overview
Description
6-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Acylation: The brominated indole is acylated with a suitable acyl chloride to form the propanoyl derivative.
Chemical Reactions Analysis
6-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
6-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
6-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-bromoindole: A brominated indole derivative used in various organic syntheses.
The uniqueness of this compound lies in its specific structure, which combines the indole moiety with a bromo group and a hexanoic acid chain, providing it with distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21BrN2O3 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
6-[3-(4-bromoindol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H21BrN2O3/c18-14-5-4-6-15-13(14)8-11-20(15)12-9-16(21)19-10-3-1-2-7-17(22)23/h4-6,8,11H,1-3,7,9-10,12H2,(H,19,21)(H,22,23) |
InChI Key |
OFOUJOSJTCMPSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCCCCCC(=O)O)C(=C1)Br |
Origin of Product |
United States |
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